molecular formula C13H9Cl3N2O3 B12669915 Urea, N-(4-chloro-2-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)- CAS No. 63348-37-8

Urea, N-(4-chloro-2-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)-

Cat. No.: B12669915
CAS No.: 63348-37-8
M. Wt: 347.6 g/mol
InChI Key: JBTWTKOWQLAAIA-UHFFFAOYSA-N
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Description

Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The presence of chloro and hydroxy groups in the phenyl rings of this compound suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For this specific compound, the synthesis might involve the following steps:

    Preparation of the starting materials: The chloro and hydroxy-substituted anilines are prepared through chlorination and hydroxylation reactions.

    Formation of the urea linkage: The substituted anilines are reacted with phosgene or a phosgene substitute to form the corresponding isocyanates.

    Coupling reaction: The isocyanates are then reacted with each other to form the urea derivative.

Industrial Production Methods

Industrial production methods for urea derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones.

    Reduction: The chloro groups can be reduced to form the corresponding anilines.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Anilines and related compounds.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Urea derivatives are used as ligands in catalytic reactions.

    Material Science: They are used in the synthesis of polymers and resins.

Biology

    Enzyme Inhibition: Some urea derivatives act as enzyme inhibitors and are studied for their potential therapeutic applications.

    Antimicrobial Activity: They are investigated for their antimicrobial properties.

Medicine

    Drug Development: Urea derivatives are explored as potential drug candidates for various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Used as herbicides and pesticides.

    Manufacturing: Used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of urea derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and hydroxy groups can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(4-chlorophenyl)-N’-(4,5-dichlorophenyl)-
  • Urea, N-(2-hydroxyphenyl)-N’-(4,5-dichlorophenyl)-
  • Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(2-hydroxyphenyl)-

Uniqueness

The unique combination of chloro and hydroxy groups in both phenyl rings of Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)- may confer distinct biological activity and reactivity compared to other similar compounds. This uniqueness can be leveraged in designing specific applications in medicinal chemistry and industrial processes.

Properties

CAS No.

63348-37-8

Molecular Formula

C13H9Cl3N2O3

Molecular Weight

347.6 g/mol

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea

InChI

InChI=1S/C13H9Cl3N2O3/c14-6-1-2-9(11(19)3-6)17-13(21)18-10-4-7(15)8(16)5-12(10)20/h1-5,19-20H,(H2,17,18,21)

InChI Key

JBTWTKOWQLAAIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)NC(=O)NC2=CC(=C(C=C2O)Cl)Cl

Origin of Product

United States

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